

An In-depth Technical Guide to o-Xylene: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: o-Xylene

Cat. No.: B7882435

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-xylene (o-xylene) is an aromatic hydrocarbon with the chemical formula $C_6H_4(CH_3)_2$. It is one of three isomers of dimethylbenzene, the others being meta-xylene and para-xylene.^[1] ^[2] In this molecule, two methyl groups are substituted on a benzene ring at adjacent carbon atoms (the "ortho" position).^[1]^[3] A colorless and flammable liquid with a characteristic sweet odor, **o-xylene** is a significant compound in the chemical industry, primarily sourced from the catalytic reforming of petroleum naphtha.^[2]^[4] While widely used as a solvent in various industrial applications including paints, lacquers, and coatings, it also serves as a crucial precursor in the synthesis of phthalic anhydride, a key component in the production of plasticizers, dyes, and resins.^[2]^[5] In the context of drug development and research, **o-xylene** is sometimes utilized as a solvent in pharmaceutical formulations.^[2] Understanding its chemical and physical properties, metabolic pathways, and the experimental methodologies to determine these characteristics is essential for its safe and effective use in scientific and industrial settings.

Chemical Structure

The structure of **o-xylene** consists of a benzene ring with two methyl groups attached to adjacent carbon atoms.

IUPAC Name: 1,2-Dimethylbenzene^[2]^[6]

Synonyms: o-Xylol, 2-Xylene, 1,2-Dimethylbenzol[\[6\]](#)

Chemical Formula: C₈H₁₀[\[1\]](#)

Molecular Weight: 106.168 g·mol⁻¹[\[1\]](#)

Physicochemical Properties

The following tables summarize the key physicochemical properties of **o-xylene**.

General and Physical Properties

Property	Value	Reference
Appearance	Colorless liquid	[1]
Odor	Aromatic, sweet	[6]
Melting Point	-25.2 °C to -24 °C	[1] [7]
Boiling Point	144.4 °C	[1] [8]
Density	0.88 g/mL at 20 °C	[1] [7]
Vapor Density	3.7 (vs air)	[7]
Vapor Pressure	7 mmHg at 20 °C	[1]
Refractive Index	1.505 at 20 °C	[7]
Dipole Moment	0.45 D	[9]

Solubility Data

Solvent	Solubility	Reference
Water	0.02% (20 °C), 178 mg/L (25 °C)	[1] [6]
Ethanol	Very soluble	[1]
Diethyl Ether	Very soluble	[1]
Acetone	Miscible	[7]
Benzene	Miscible	[7]

Safety and Flammability

Property	Value	Reference
Flash Point	30 °C to 32 °C (closed cup)	[5] [10]
Autoignition Temperature	465 °C	[10]
Lower Explosive Limit	0.9%	[11]
Upper Explosive Limit	6.7%	[11]
LD ₅₀ (oral, rat)	3523 mg/kg	[12]

Experimental Protocols

Detailed methodologies for determining the key properties of **o-xylene** are outlined below.

Determination of Boiling Point (Capillary Method)

The boiling point of **o-xylene** can be determined using a Thiele tube or a melting point apparatus with a boiling point attachment.[\[6\]](#)[\[13\]](#)

Methodology:

- A small amount of **o-xylene** is placed in a small test tube or fusion tube.[\[6\]](#)
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[\[6\]](#)

- The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.[13]
- The assembly is heated in a liquid bath (like paraffin in a Thiele tube) or a heating block.[13] The heating should be gradual and uniform.[6]
- As the temperature rises, air trapped in the capillary tube will slowly be expelled. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[6]
- The heat source is then removed, and the liquid is allowed to cool slowly.
- The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of **o-xylene**.[13]

Determination of Melting Point (Capillary Method)

For substances that are liquid at room temperature, the melting point is determined by first freezing the sample.

Methodology:

- A small amount of **o-xylene** is introduced into a capillary tube.
- The capillary tube is cooled in a suitable bath (e.g., dry ice/acetone) until the sample solidifies.
- The capillary tube containing the solid sample is then placed in a melting point apparatus. [14]
- The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[12]
- The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has turned into a clear liquid are recorded. This range is the melting point of the substance.[15]

Determination of Density (Pycnometer Method)

The density of a liquid like **o-xylene** can be accurately determined using a pycnometer, which is a flask with a precisely known volume.[3][8]

Methodology:

- A clean, dry pycnometer is weighed accurately (m_1).
- The pycnometer is filled with **o-xylene**, ensuring no air bubbles are present, and the excess liquid is removed. The outside of the pycnometer is carefully dried.
- The pycnometer filled with **o-xylene** is weighed (m_2).
- The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.
- The pycnometer filled with the reference liquid is weighed (m_3).
- The density of **o-xylene** (ρ) is calculated using the following formula: $\rho = ((m_2 - m_1) / (m_3 - m_1)) * \rho_{\text{ref}}$ where ρ_{ref} is the density of the reference liquid.

Determination of Solubility

The solubility of **o-xylene** in various solvents is determined by direct observation.

Methodology:

- A specific volume of the solvent (e.g., 1 mL of water) is placed in a test tube.[16]
- A small, measured amount of **o-xylene** (e.g., 0.1 mL) is added to the test tube.
- The test tube is stoppered and shaken vigorously for a set period (e.g., 1-2 minutes).[16]
- The mixture is allowed to stand and is then observed. If a single homogeneous phase is present, the substance is considered soluble. If two distinct layers form, it is insoluble.[17] If droplets are suspended, it is sparingly soluble.

- This process is repeated with different solvents (e.g., ethanol, diethyl ether) to determine its solubility profile.

Spectroscopic Analysis

^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The ^1H NMR spectrum of **o-xylene** is relatively simple. Due to the symmetry of the molecule, the aromatic protons give rise to a complex multiplet, while the methyl protons appear as a single sharp peak.

^{13}C NMR: The ^{13}C NMR spectrum of **o-xylene** shows four distinct signals, corresponding to the four unique carbon environments in the molecule due to its symmetry.[\[18\]](#)

Experimental Protocol (General):

- A dilute solution of **o-xylene** is prepared in a deuterated solvent (e.g., CDCl_3).
- A small amount of a reference standard, typically tetramethylsilane (TMS), is added.
- The solution is transferred to an NMR tube.
- The NMR tube is placed in the spectrometer.
- For ^{13}C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, and broadband proton decoupling is typically used to simplify the spectrum.[\[19\]](#)
- The resulting spectrum is processed (Fourier transform, phasing, and baseline correction) and the chemical shifts of the peaks are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum of **o-xylene** shows characteristic absorption bands for aromatic C-H stretching, C=C stretching in the aromatic ring, and C-H bending of the methyl groups.

Experimental Protocol (Liquid Film):

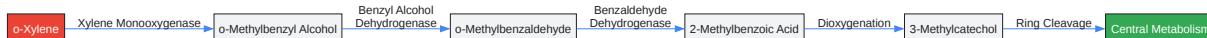
- Two salt plates (e.g., NaCl or KBr) are cleaned and dried.
- A drop or two of **o-xylene** is placed on the surface of one salt plate.
- The second salt plate is placed on top, spreading the liquid into a thin film.
- The "sandwich" of salt plates is placed in the sample holder of the IR spectrometer.
- The IR spectrum is recorded over the desired range (e.g., 4000-600 cm⁻¹).[\[20\]](#)

Mass Spectrometry (MS)

Mass spectrometry of **o-xylene** typically involves electron ionization (EI), leading to the formation of a molecular ion (M^+) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides information about the structure of the molecule. The mass spectrum of **o-xylene** will show a molecular ion peak at m/z = 106. Common fragment ions are observed at m/z = 91 (tropylium ion, $[C_7H_7]^+$) and m/z = 77 (phenyl ion, $[C_6H_5]^+$).[\[21\]](#)

Experimental Protocol (General):

- A small sample of **o-xylene** is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples.
- The sample is vaporized and then ionized, typically by a beam of high-energy electrons (electron ionization).
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.


Metabolic Pathways

In biological systems, **o-xylene** is metabolized primarily by cytochrome P450 (CYP) enzymes in the liver.[\[22\]](#) The metabolic process involves the oxidation of one of the methyl groups.

The degradation of **o-xylene** can proceed through several pathways, particularly in microorganisms. One common pathway involves the oxidation of a methyl group to form o-

methylbenzyl alcohol, which is then further oxidized to o-methylbenzaldehyde and subsequently to o-methylbenzoic acid.[7][11] Another pathway involves the direct oxidation of the aromatic ring.[7]

Below is a diagram representing a common microbial degradation pathway for **o-xylene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 3. mt.com [mt.com]
- 4. thinksrs.com [thinksrs.com]
- 5. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. enviPath [envipath.org]
- 8. Density - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. o-Xylene Degradation Pathway [eawag-bbd.ethz.ch]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. westlab.com [westlab.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. chem.ws [chem.ws]
- 18. quora.com [quora.com]
- 19. sc.edu [sc.edu]
- 20. scribd.com [scribd.com]
- 21. o-xylene mass spectrum Examine the partial mass | Chegg.com [chegg.com]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to o-Xylene: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7882435#o-xylene-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com